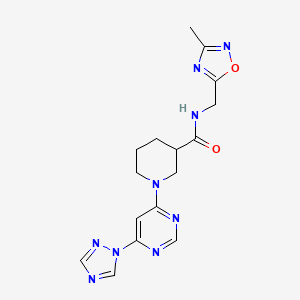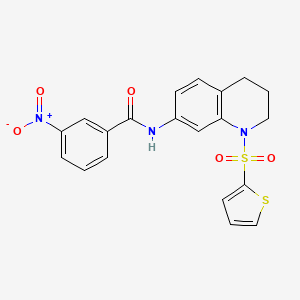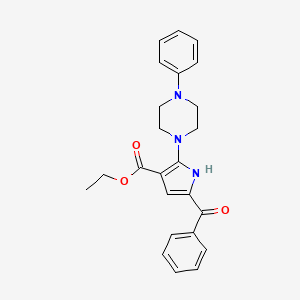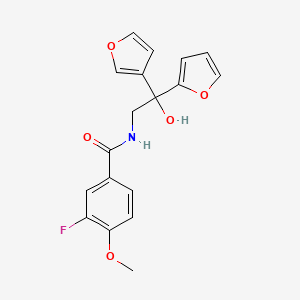
(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Antagonism
Research on compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone" has provided insights into their interactions with biological receptors. For instance, studies on cannabinoid receptor interactions have showcased how certain analogs function as antagonists or inverse agonists, shedding light on the potential of these compounds to modulate receptor activity and signaling pathways within the human body (Landsman et al., 1997). This indicates potential applications in designing drugs aimed at targeting specific receptors for therapeutic purposes.
Antiviral and Antimicrobial Activities
Compounds with the core structural features similar to the query compound have been investigated for their antiviral and antimicrobial properties. For example, certain derivatives have shown effectiveness against viruses and bacteria, suggesting a promising avenue for developing new antimicrobial and antiviral agents. This aligns with research into pyrazole and thiophene derivatives, which have been evaluated for their potential to inhibit the growth of various pathogens and viruses, indicating their relevance in creating novel treatments for infectious diseases (Attaby et al., 2006).
Anticancer Activity
The exploration of similar compounds has also extended into the realm of oncology, where their anticancer activity has been a focal point. Studies demonstrate the potential of certain derivatives to inhibit the proliferation of cancer cells, including breast and leukemia cell lines. This suggests that the compound could serve as a basis for developing anticancer agents, highlighting the importance of understanding the molecular mechanisms underpinning its activity and how it can be harnessed to target cancer cells effectively (Inceler et al., 2013).
Enzyme Inhibitory and Molecular Docking Studies
Further research into structurally related compounds has involved their enzyme inhibitory capabilities and the use of molecular docking studies to predict interactions with biological targets. This area of study is crucial for drug development, as it allows for the identification of compounds that can selectively inhibit enzymes involved in disease processes. Such insights are instrumental in the design of drugs with improved specificity and reduced side effects (Cetin et al., 2021).
Propriétés
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c27-21(17-3-5-19(6-4-17)24-8-1-2-9-24)25-10-12-26(13-11-25)22-23-20(16-29-22)18-7-14-28-15-18/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBFSYMRWNURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)



![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)
